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molecular formula C5H9NO2S B044386 2-(Isopropylsulfonyl)acetonitrile CAS No. 120069-21-8

2-(Isopropylsulfonyl)acetonitrile

Cat. No. B044386
M. Wt: 147.2 g/mol
InChI Key: FJZQCBCJTUWIOQ-UHFFFAOYSA-N
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Patent
US07084147B2

Procedure details

Prepared according to Procedure K. 2-iso-Propylsulfonylacetonitrile (0.50 g, 3.39 mmol) was dissolved in THF and warmed to reflux under N2. Borane dimethylsulfide (2M, 1.7 mL, 3.39 mmol) was added dropwise and the reaction was stirred for an additional 40 minutes at reflux. After cooling the reaction to rt, HCl (2 M in MeOH) was added to the reaction slowly due to gas evolution. The volatiles were removed and frexh methanol was added to the resulting residue. Again, the volatiles were removed and the resulting residue was taken up in CH2Cl2 (25 mL) and washed with saturated potassium carbonate (aqueous). The organic layer was dried over sodium sulfate and the volatiles were removed to afford the title compound. GC-MS m/z 152 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([S:4]([CH2:7][C:8]#[N:9])(=[O:6])=[O:5])([CH3:3])[CH3:2].CSC.B.Cl>C1COCC1>[CH:1]([S:4]([CH2:7][CH2:8][NH2:9])(=[O:6])=[O:5])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)S(=O)(=O)CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
CSC.B
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for an additional 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to rt
CUSTOM
Type
CUSTOM
Details
The volatiles were removed
ADDITION
Type
ADDITION
Details
frexh methanol was added to the resulting residue
CUSTOM
Type
CUSTOM
Details
Again, the volatiles were removed
WASH
Type
WASH
Details
washed with saturated potassium carbonate (aqueous)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the volatiles were removed

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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